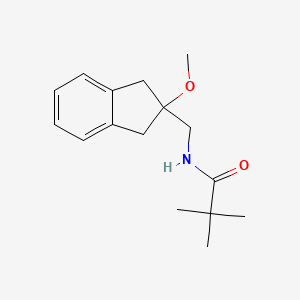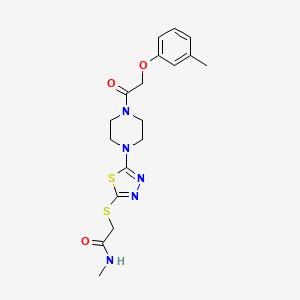
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various benzylpiperazine derivatives and related compounds, which can offer insights into the chemical behavior and properties of similar structures. Benzylpiperazines are a class of chemical compounds that have been studied for their potential pharmacological properties and are also known for their presence in designer drugs .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the use of commercially available starting materials and can be confirmed by techniques such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The synthesis process may involve multiple steps, including the formation of intermediates and the use of reagents like RuO4 for oxidation, which can lead to various oxygenated derivatives .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using X-ray diffraction, NMR, and density functional theory (DFT) studies . These techniques help in determining the conformation of the piperazine ring, the position of substituents, and the overall geometry of the molecule. For instance, the piperazine ring can adopt a chair conformation with substituents in equatorial or axial positions .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, including oxidation and the formation of DNA adducts in sensitive tumor cells . The oxidation process can be complex, involving the formation of iminium cations and cyclic enamines, and can lead to a range of products including acyclic diformamides, benzaldehyde, and benzoic acid . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be characterized using techniques such as FT-IR, GC-MS, and NMR . These properties are influenced by the molecular structure and the nature of the substituents. For example, the presence of dimethoxy groups on the aromatic ring can affect the mass spectral fragmentation pattern and the infrared spectral data . The stability of these compounds can vary depending on the pH, with some derivatives being more stable at acidic pH, which is relevant for their potential use as pharmaceuticals .
Scientific Research Applications
Anticancer Properties
The synthesis and evaluation of novel compounds, including benzothiazoles and piperazine derivatives, have been a significant focus due to their potent anticancer activities. For instance, benzothiazoles have been identified as multitarget agents with a broad spectrum of biological activity, including the ability to induce cell cycle arrest and apoptosis in cancer cell lines (D. S. Prasanna et al., 2010). Similarly, studies have explored the antimicrobial and anticancer potential of new pyridine derivatives (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011), and the anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models (B. Koçyiğit-Kaymakçıoğlu et al., 2011).
Molecular Interaction Studies
Research has also focused on understanding the molecular interactions and properties of compounds related to "4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one." For example, the study of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid through X-ray, NMR, and DFT studies provides insights into hydrogen bonding and molecular architecture (Z. Dega-Szafran et al., 2006).
Corrosion Inhibition
Theoretical studies using density functional theory (DFT) have explored the potential activity of bipyrazolic-type organic compounds as corrosion inhibitors. Such studies aim to elucidate the inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion protection strategies (Hengliang Wang et al., 2006).
Antibacterial Activities
Further derivatives of related compounds have been synthesized and evaluated for their antibacterial activities. Research in this area aims to develop new antimicrobial agents that can address resistance issues (Ishak Bildirici et al., 2007).
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-methylbenzoyl)-4-benzylpiperidine, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
This could potentially inhibit the growth of the bacteria by disrupting essential biochemical processes .
Biochemical Pathways
The compound’s interaction with enoyl-[acyl-carrier-protein] reductase [nadh] suggests it may affect fatty acid synthesis, a critical process for bacterial cell wall formation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and tissue permeation .
Result of Action
Based on its potential target, it may inhibit the growth of bacteria by disrupting essential biochemical processes .
properties
IUPAC Name |
4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHBJMZKGQHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)




![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)